molecular formula C5H15NO2Si B11921174 2-Aminoethylmethyldimethoxysilane

2-Aminoethylmethyldimethoxysilane

Cat. No.: B11921174
M. Wt: 149.26 g/mol
InChI Key: CZVSRHMBQDVNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoethylmethyldimethoxysilane is an organosilicon compound with the molecular formula C5H15NO2Si. It is a colorless to pale yellow liquid that is soluble in organic solvents but not in water. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials.

Preparation Methods

2-Aminoethylmethyldimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminoethanol with methyldimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-Aminoethylmethyldimethoxysilane undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and alkyl halides for substitution. Major products formed from these reactions include siloxane polymers and substituted amines.

Scientific Research Applications

2-Aminoethylmethyldimethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Aminoethylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methoxy groups are hydrolyzed to form silanol groups, which can then condense with other silanol groups or with hydroxyl groups on surfaces to form siloxane bonds. The amino group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

2-Aminoethylmethyldimethoxysilane is similar to other silane coupling agents, such as 3-aminopropyltriethoxysilane and 3-aminopropyltrimethoxysilane. it is unique in its ability to form stable siloxane bonds under mild conditions and its compatibility with a wide range of organic and inorganic materials. Other similar compounds include:

Properties

Molecular Formula

C5H15NO2Si

Molecular Weight

149.26 g/mol

IUPAC Name

2-[dimethoxy(methyl)silyl]ethanamine

InChI

InChI=1S/C5H15NO2Si/c1-7-9(3,8-2)5-4-6/h4-6H2,1-3H3

InChI Key

CZVSRHMBQDVNLW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.